molecular formula C31H33N3O6S B1683622 Zafirlukast CAS No. 107753-78-6

Zafirlukast

Cat. No. B1683622
M. Wt: 575.7 g/mol
InChI Key: YEEZWCHGZNKEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zafirlukast is an orally administered leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma . It is often used in conjunction with an inhaled steroid and/or long-acting bronchodilator . It is available as a tablet and is usually dosed twice daily . It is also used off-label in managing chronic urticaria, preventing exercise-induced bronchospasm, and allergic rhinitis .


Molecular Structure Analysis

Zafirlukast has a complex molecular structure with the chemical formula C31H33N3O6S . It has a molar mass of 575.68 g/mol . The structure includes various functional groups such as ester, carbamate, and sulfonyl .


Chemical Reactions Analysis

Zafirlukast undergoes various chemical reactions in the body. It is extensively hepatically metabolized by an enzyme called CYP2C9 . Zafirlukast inhibits the action of CYP3A4, leading to drug-drug interactions with other drugs that are metabolized by CYP3A4 .


Physical And Chemical Properties Analysis

Zafirlukast is a solid substance . It has good solubility in DMSO (90 mg/mL) . It should be stored in a dry and well-ventilated place .

Scientific Research Applications

Analytical Techniques in Pharmaceutical Formulations

Zafirlukast (ZAF) is a leukotriene receptor antagonist used primarily in asthma treatment. İ. Süslü and colleagues developed a high-performance liquid chromatographic method for determining ZAF in pharmaceutical formulations and human plasma. This method used piribedil as an internal standard, showing a linear calibration range from 49.69-437.50 ng/mL in spiked plasma (Süslü et al., 2006). Another study by the same group proposed a capillary electrophoresis method for determining ZAF in pharmaceuticals, using meloxicam as an internal standard. The method was validated for various parameters like linearity, accuracy, and precision (Süslü et al., 2007).

Clinical Applications and Efficacy

Zafirlukast's role in asthma treatment has been extensively studied. It's an effective prophylactic treatment for asthma, reducing symptoms, decreasing beta-agonist use, and improving pulmonary function without increasing adverse events. Preliminary studies also suggest an anti-inflammatory effect in the lungs (Calhoun, 1998). A review by J. Adkins and R. N. Brogden highlights ZAF's therapeutic potential in asthma management, showing improvements in pulmonary function and symptom control at recommended dosages (Adkins & Brogden, 1998).

Pharmacokinetics and Genetic Factors

The pharmacokinetics of ZAF, influenced by CYP2C9 genetic polymorphisms, were studied by H.-j. Lee et al. They found that CYP2C93 and CYP2C913 alleles significantly affected ZAF plasma concentrations (Lee et al., 2016). P. Dekhuijzen and P. Koopmans detailed ZAF's pharmacokinetic profile, noting its two-compartment model and extensive hepatic metabolism mainly via CYP2C9 (Dekhuijzen & Koopmans, 2002).

Metabolic and Molecular Interactions

K. Kassahun et al. explored ZAF's metabolism by cytochrome P450 3A4, revealing its mechanism-based inactivation of the enzyme and potential implications for hepatotoxicity (Kassahun et al., 2005). Additionally, a study by H.-J. Hwang et al. showed that ZAF enhances insulin secretion in pancreatic β-cells by increasing calcium influx through L-type calcium channels, indicating potential implications for diabetes treatment (Hwang et al., 2018).

Impurities Identification in Zafirlukast

G. Goverdhan et al. identified and synthesized impurities in ZAF during process development, providing insights into its chemical stability and quality assurance in pharmaceutical formulations (Goverdhan et al., 2009).

Other Therapeutic Applications

C. Lei et al. demonstrated that ZAF attenuates advanced glycation end-products-induced degradation of articular extracellular matrix, suggesting its potential use in treating osteoarthritis (Lei et al., 2019). X.-f. Zhou et al. found that ZAF has protective effects on endothelial cells from TNF-α-induced inflammatory response, indicating its potential application in cardiovascular diseases like atherosclerosis (Zhou et al., 2019).

Safety And Hazards

Zafirlukast is contraindicated in patients who are hypersensitive to it or any of its inactive ingredients . It is also contraindicated in patients with hepatic impairment . Cases of life-threatening hepatic failure have been reported in patients treated with zafirlukast . It may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEZWCHGZNKEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023746
Record name Zafirlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.62e-04 g/L
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma.
Record name Zafirlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zafirlukast

CAS RN

107753-78-6
Record name Zafirlukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107753-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zafirlukast [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107753786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zafirlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zafirlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxy-N-o-tolylsulphonylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZAFIRLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ629S5L50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 °C
Record name Zafirlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zafirlukast
Reactant of Route 2
Reactant of Route 2
Zafirlukast
Reactant of Route 3
Reactant of Route 3
Zafirlukast
Reactant of Route 4
Reactant of Route 4
Zafirlukast
Reactant of Route 5
Reactant of Route 5
Zafirlukast
Reactant of Route 6
Reactant of Route 6
Zafirlukast

Citations

For This Compound
12,900
Citations
JC Adkins, RN Brogden - Drugs, 1998 - Springer
Synopsis Zafirlukast is a competitive and selective leukotriene receptor antagonist indicated for the prophylaxis and treatment of chronic asthma. The rationale for the development of …
Number of citations: 119 link.springer.com
PNR Dekhuijzen, PP Koopmans - Clinical pharmacokinetics, 2002 - Springer
… dosages of zafirlukast (80mg twice daily), returning to normal after cessation of the drug. … CYP3A isoenzymes by zafirlukast has been reported in vitro. Zafirlukast interacts with warfarin …
Number of citations: 80 link.springer.com
WJ Calhoun - American journal of respiratory and critical care …, 1998 - atsjournals.org
Zafirlukast is an orally active and selective cysteinyl leukotriene (cysLT) receptor antagonist. In humans, zafirlukast … Zafirlukast antagonized LTD 4 -induced bronchoconstriction, with …
Number of citations: 71 www.atsjournals.org
JS Kelloway - Annals of Pharmacotherapy, 1997 - journals.sagepub.com
Objective To review the pharmacology, pharmacokinetics, clinical efficacy, and adverse effects of zafirlukast. Therapeutic issues regarding the use of a leukotriene-receptor antagonist …
Number of citations: 68 journals.sagepub.com
JP Kemp, PE Korenblat, JE Scherger… - The Journal of Family …, 1999 - cdn.mdedge.com
… Zafirlukast is an oral leukotriene receptor antagonist used in … practice setting, we evaluated zafirlukast in a heteroge neous … Patients received zafirlukast 20 mg twice a day for 4 weeks. …
Number of citations: 29 cdn.mdedge.com
X Zhou, J Cai, W Liu, X Wu, C Gao - Biomedicine & Pharmacotherapy, 2019 - Elsevier
… Zafirlukast also ameliorated production of reactive oxygen … Mechanistically, we demonstrate that zafirlukast suppresses … of zafirlukast in cardiovascular diseases such as atherosclerosis. …
Number of citations: 25 www.sciencedirect.com
…, LA Hanby, CM Bonuccelli, Zafirlukast Trialists Group - Clinical …, 1997 - Elsevier
… within 2 days of zafirlukast treatment and continued throughout the trial. Zafirlukast was well … We conclude that zafirlukast produces early and sustained effects in the treatment of mild-to-…
Number of citations: 205 www.sciencedirect.com
W Busse, H Nelson, J Wolfe, C Kalberg… - Journal of allergy and …, 1999 - Elsevier
Background: Salmeterol, a long-acting β 2 -agonist, and zafirlukast, a leukotriene receptor antagonist, are both indicated for the treatment of asthma in adolescent and adult patients. …
Number of citations: 190 www.sciencedirect.com
DS Pearlman, KL Lampl, PJ Dowling Jr, CJ Miller… - Clinical …, 2000 - Elsevier
… iO,” In the United States, zafirlukast is currently … Zafirlukast has been shown to be effective and well tolerated in a number of clinical trials.4-6,13 In these multicenter trials, zafirlukast 20 …
Number of citations: 63 www.sciencedirect.com
…, A Harris, Zafirlukast Study Group - American journal of …, 2000 - atsjournals.org
… that the leukotriene receptor antagonist zafirlukast, in combination with high-… of zafirlukast (80 mg twice daily) (n = 180) or placebo (n = 188) for 6 wk. Compared with placebo, zafirlukast …
Number of citations: 308 www.atsjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.